Cas no 898433-78-8 (2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide)

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS016394203
- STL269969
- 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2,3-dimethylphenyl)-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide
- 898433-78-8
- F2633-0152
-
- インチ: 1S/C24H20FN3O2/c1-14-6-5-7-18(15(14)2)27-24(30)20-19-8-3-4-13-28(19)22(21(20)26)23(29)16-9-11-17(25)12-10-16/h3-13H,26H2,1-2H3,(H,27,30)
- InChIKey: POUZSUIDOKCHFV-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(C1=C(C(C(NC2C=CC=C(C)C=2C)=O)=C2C=CC=CN21)N)=O
計算された属性
- せいみつぶんしりょう: 401.15395505g/mol
- どういたいしつりょう: 401.15395505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 636
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 76.6Ų
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2633-0152-20μmol |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2633-0152-5mg |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2633-0152-2μmol |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2633-0152-1mg |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2633-0152-4mg |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2633-0152-30mg |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2633-0152-10mg |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2633-0152-15mg |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2633-0152-50mg |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2633-0152-5μmol |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
898433-78-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamideに関する追加情報
Introduction to 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS No. 898433-78-8) and Its Emerging Applications in Chemical Biology
The compound 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, identified by its CAS number 898433-78-8, represents a significant advancement in the field of chemical biology. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular research. The presence of multiple pharmacophoric groups, including an indolizine core, amino and carboxamide functionalities, and fluorinated aromatic substituents, positions this compound as a versatile scaffold for developing novel bioactive agents.
Recent studies have highlighted the structural and functional properties of 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide as a promising candidate for modulating biological pathways. The indolizine ring system is a well-documented motif in medicinal chemistry, often associated with enhanced binding affinity and selectivity towards biological targets. In particular, the fluorine atom at the 4-position of the benzoyl group introduces a critical electronic and steric influence, which can fine-tune the pharmacokinetic profile of the compound. This feature has been extensively explored in the design of small-molecule inhibitors targeting enzymes involved in cancer metabolism.
One of the most compelling aspects of 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is its potential as a tool for investigating enzyme-protein interactions. The carboxamide group provides a hydrogen-bonding moiety that can interact with polar residues in protein active sites, while the dimethylphenyl group enhances hydrophobic interactions. These characteristics make it an excellent candidate for developing high-affinity ligands for enzymes such as kinases and proteases, which are pivotal in numerous cellular processes. Recent computational studies have demonstrated that this compound exhibits favorable binding properties to several kinases, suggesting its utility in fragment-based drug design strategies.
The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The fluorine atom at the 4-position of the benzoyl group in 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide not only improves metabolic stability but also enhances binding affinity through electrostatic interactions with negatively charged residues in protein targets. This has been particularly relevant in the development of next-generation antiviral agents, where fluorinated compounds have shown remarkable efficacy in inhibiting viral proteases and polymerases. Current research is exploring derivatives of this scaffold to develop treatments for emerging viral threats.
In addition to its applications in enzyme inhibition, 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide has shown promise as a modulator of signal transduction pathways. The indolizine core is known to interact with guanine nucleotide-binding proteins (G proteins), which are critical regulators of cellular communication. By targeting these pathways, the compound may offer therapeutic benefits in conditions characterized by aberrant signaling, such as neurological disorders and autoimmune diseases. Preliminary experiments have indicated that this molecule can modulate G protein-coupled receptor (GPCR) activity, providing a novel approach to treating these conditions.
The synthesis of 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide presents an intriguing challenge due to its complex structural features. However, advances in synthetic methodologies have made it more accessible than previously thought. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled efficient construction of the indolizine core and functionalization at multiple positions. These synthetic strategies not only improve yield but also allow for rapid diversification of the scaffold, facilitating high-throughput screening for bioactivity.
The pharmacokinetic properties of 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide are another area of active investigation. Studies have shown that fluorinated aromatic compounds generally exhibit improved oral bioavailability and longer half-lives due to their resistance to metabolic degradation. This characteristic is particularly advantageous for developing drugs with extended therapeutic windows. Current research is focused on optimizing the pharmacokinetic profile of this compound through structural modifications aimed at enhancing solubility and reducing clearance rates.
The potential applications of 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide extend beyond traditional drug development into the realm of diagnostic imaging. The unique structural features of this molecule make it an attractive candidate for developing radiotracers used in positron emission tomography (PET) scans. By incorporating radioactive isotopes into the scaffold while maintaining bioactivity, researchers can visualize biological processes with high precision. This approach has significant implications for early disease detection and monitoring treatment response in conditions such as cancer and neurodegenerative diseases.
In conclusion, 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS No. 898433-78-8) represents a multifaceted compound with broad applications in chemical biology and drug discovery. Its intricate structure and diverse functional groups make it a versatile scaffold for developing novel bioactive agents targeting various diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in advancing our understanding of biological processes and improving patient care through innovative molecular tools.
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